2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole

Pharmaceutical impurity profiling Mass spectrometry Structural elucidation

2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, systematically designated as 4′-Desmethoxy Omeprazole (CAS 73590-60-0), is a substituted benzimidazole sulfoxide with molecular formula C₁₆H₁₇N₃O₂S and molecular weight 315.39 g/mol. It differs structurally from the proton pump inhibitor (PPI) omeprazole (CAS 73590-58-6, C₁₇H₁₉N₃O₃S, MW 345.42) by the absence of the 5-methoxy substituent on the benzimidazole ring.

Molecular Formula C16H17N3O2S
Molecular Weight 315.4 g/mol
CAS No. 73590-60-0
Cat. No. B3179526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
CAS73590-60-0
Molecular FormulaC16H17N3O2S
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C16H17N3O2S/c1-10-8-17-14(11(2)15(10)21-3)9-22(20)16-18-12-6-4-5-7-13(12)19-16/h4-8H,9H2,1-3H3,(H,18,19)
InChIKeyJDVPIZHFGBVEBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4′-Desmethoxy Omeprazole (CAS 73590-60-0) – Structural Identity, Impurity Classification, and Procurement Context


2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, systematically designated as 4′-Desmethoxy Omeprazole (CAS 73590-60-0), is a substituted benzimidazole sulfoxide with molecular formula C₁₆H₁₇N₃O₂S and molecular weight 315.39 g/mol . It differs structurally from the proton pump inhibitor (PPI) omeprazole (CAS 73590-58-6, C₁₇H₁₉N₃O₃S, MW 345.42) by the absence of the 5-methoxy substituent on the benzimidazole ring [1]. This compound is recognized as a known impurity in commercial omeprazole and esomeprazole magnesium preparations—designated as Omeprazole Impurity S, Esomeprazole Impurity F, and Omeprazole Impurity 37 in various pharmacopoeial and regulatory contexts—and is frequently sourced from synthetic by-products or thermal/hydrolytic degradation pathways [2].

Why 4′-Desmethoxy Omeprazole Cannot Be Substituted by Other Omeprazole-Related Compounds in Analytical and Quality Control Workflows


Within the omeprazole impurity landscape, in-class compounds such as Omeprazole EP Impurity B (4-Desmethoxy Omeprazole, CAS 110374-16-8, missing the 4-methoxy on the pyridine ring) and Omeprazole Sulfone (USP Related Compound A, CAS 88546-55-8) possess distinct molecular connectivity, chromatographic retention behavior, and regulatory identities [1]. The target compound (CAS 73590-60-0) is specifically the 5-desmethoxy variant on the benzimidazole moiety—a structural fingerprint that yields a unique relative retention time (RRT) in compendial HPLC methods and a distinct mass spectrometric signature (precursor ion m/z 316.1 [M+H]⁺ versus omeprazole at m/z 346.1 [M+H]⁺) . Generic interchange with other omeprazole impurities or related compounds introduces systematic error in impurity profiling, risks non-compliance with pharmacopoeial monographs that specify this impurity by chemical identity, and undermines the traceability of analytical reference standards required for ANDA submissions and commercial batch release [2].

Quantitative Differentiation Evidence for 4′-Desmethoxy Omeprazole (CAS 73590-60-0) Against Closest Comparators


Molecular Weight and Elemental Composition Differentiation versus Omeprazole

The target compound exhibits a molecular formula of C₁₆H₁₇N₃O₂S (MW 315.39 g/mol), which is formally 30.03 Da lighter than omeprazole (C₁₇H₁₉N₃O₃S, MW 345.42 g/mol), corresponding to the absence of one OCH₂ unit (the 5-methoxy group on the benzimidazole ring) [1]. In LC-MS analysis, this produces a protonated molecular ion [M+H]⁺ at m/z 316.1 for the target compound versus m/z 346.1 for omeprazole—a mass difference of 30 Da that is unequivocally resolved by single-quadrupole MS detectors at unit resolution .

Pharmaceutical impurity profiling Mass spectrometry Structural elucidation

Regulatory Traceability: ISO 17034 Certified Reference Material Status versus Non-Certified Impurity Standards

4′-Desmethoxy Omeprazole (CAS 73590-60-0) is available as a pharmaceutical analytical impurity reference standard manufactured under ISO 17034 accreditation, supplied with detailed characterization data compliant with regulatory guidelines (USP or EP) [1]. In contrast, generic omeprazole impurity reference materials (e.g., Omeprazole EP Impurity B, CAS 110374-16-8) are frequently sourced with only basic certificates of analysis and may lack the full traceability chain required for ANDA method validation [2]. The Mikromol (Fisher Scientific) reference standard provides ISO 17025-compliant certification with specified storage conditions (−20 °C, ice-pack shipping) and analytical documentation including InChI, SMILES, and purity confirmation .

Pharmaceutical quality control Reference standard certification ANDA regulatory compliance

Synthesis-Pathway Specificity: Impurity Marker Differentiating Esomeprazole Synthetic Routes from Omeprazole Routes

4′-Desmethoxy Omeprazole is specifically identified as one of two characteristic impurities in the synthesis of esomeprazole (the S-enantiomer of omeprazole), distinguishing the esomeprazole manufacturing process from the racemic omeprazole synthesis pathway [1]. This compound also serves as an intermediate for the preparation of omeprazole . Its presence or absence in an impurity profile is therefore indicative of the synthetic route employed—a critical differentiator for API manufacturers who must demonstrate process-specific impurity control to regulatory authorities.

Process chemistry Esomeprazole synthesis Impurity fate mapping

Chromatographic Resolution: Relative Retention Time and Peak Identity versus Omeprazole in Compendial HPLC Methods

In USP compendial HPLC methods for omeprazole chromatographic purity (Method 1, TLC/HPLC), individual impurity peaks must be identified and quantified against a reference standard, with acceptance criteria of not more than 0.3% for any individual impurity [1]. The target compound (CAS 73590-60-0) produces a distinct peak separable from omeprazole (RRT ≠ 1.0) under the specified chromatographic conditions (silica gel/dichloromethane-methanol-ammonia system) [1]. The Mikromol reference standard (100 mg or 25 mg unit sizes) is supplied as a neat material specifically for use as a system suitability and peak identification standard in these compendial methods .

HPLC method validation Relative retention time Impurity peak identification

Priority Application Scenarios for 4′-Desmethoxy Omeprazole (CAS 73590-60-0) Based on Evidence Profile


AND A Method Validation and ANDA Submission: Impurity Reference Standard for HPLC System Suitability

Regulatory submissions for generic omeprazole and esomeprazole drug products require comprehensive impurity profiling in accordance with USP/EP monographs. 4′-Desmethoxy Omeprazole (CAS 73590-60-0), supplied as an ISO 17034-accredited reference standard with ISO 17025-compliant certification, serves as the authenticated impurity marker for system suitability testing in HPLC methods . The USP omeprazole monograph mandates that no individual impurity exceeds 0.3%—a specification that can only be reliably met when individual impurity peaks are correctly identified using a certified reference standard rather than inferred from relative retention time alone . The compound's distinct molecular ion at m/z 316.1 (versus omeprazole at m/z 346.1) further supports dual-validation by LC-MS when HPLC peak ambiguity arises .

Esomeprazole Process Development: Route-Specific Impurity Tracking for Synthetic Pathway Optimization

During esomeprazole process development and scale-up, 4′-Desmethoxy Omeprazole (CAS 73590-60-0) functions as a route-specific impurity marker, identified as one of two characteristic impurities in esomeprazole synthesis . Its quantitative tracking across synthetic steps—from pyrmetazole oxidation through final chiral resolution—enables process chemists to optimize reaction conditions to minimize this impurity below the 0.3% USP threshold. Because this impurity arises from a desmethoxy side-reaction at the benzimidazole 5-position rather than from general oxidative or hydrolytic degradation, its levels provide specific diagnostic information about the fidelity of the benzimidazole coupling step, unlike generic impurities such as omeprazole sulfone .

Stability-Indicating Method Development: Forced Degradation Study Impurity Marker

Omeprazole and esomeprazole drug substances are susceptible to thermal and hydrolytic degradation, generating 4′-Desmethoxy Omeprazole as a potential degradant alongside other impurities . In forced degradation studies (acid, base, oxidative, thermal, photolytic), this compound must be chromatographically resolved from the parent drug and other known impurities to establish a stability-indicating method. The compound's storage requirement at −20 °C (ice-pack shipping) reflects its inherent thermal sensitivity—a property that must be factored into analytical method design to prevent reference standard degradation during laboratory handling . The availability of both 25 mg and 100 mg unit sizes supports method development (small-scale scouting) through to full validation and routine QC deployment .

Mass Spectrometry Method Setup: Low-Resolution MS Impurity Identification and Quantification

The 30 Da mass difference between 4′-Desmethoxy Omeprazole ([M+H]⁺ m/z 316.1) and omeprazole ([M+H]⁺ m/z 346.1) permits unambiguous impurity identification using single-quadrupole LC-MS instruments operating at unit resolution, without requiring high-resolution mass spectrometry (HRMS) . This is particularly relevant for quality control laboratories in emerging markets and generic pharmaceutical companies where HRMS access may be limited. The method can directly adapt compendial HPLC conditions with MS-compatible mobile phases (e.g., replacing phosphate buffers with ammonium formate or acetate), using the certified reference standard to establish linearity, LOD, and LOQ for the impurity peak at the designated m/z channel .

Quote Request

Request a Quote for 2-[[(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.